REACTION_SMILES
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[Br:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[C:12](=[O:13])([O-:14])[O-:15].[K+:16].[K+:17].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28].[OH:1][c:2]1[c:3]([CH:4]=[O:5])[cH:6][cH:7][cH:8][c:9]1[O:10][CH3:11]>>[O:1]([c:2]1[c:3]([CH:4]=[O:5])[cH:6][cH:7][cH:8][c:9]1[O:10][CH3:11])[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(C=O)c1O
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Name
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Type
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product
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Smiles
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CCCCCOc1c(C=O)cccc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |